molecular formula C12H12N2O2S B6898831 N-(4-methoxypyridin-2-yl)-3-methylthiophene-2-carboxamide

N-(4-methoxypyridin-2-yl)-3-methylthiophene-2-carboxamide

Cat. No.: B6898831
M. Wt: 248.30 g/mol
InChI Key: GRRJCHMKIJVZRD-UHFFFAOYSA-N
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Description

N-(4-methoxypyridin-2-yl)-3-methylthiophene-2-carboxamide is a compound that belongs to the class of pyridine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxypyridin-2-yl)-3-methylthiophene-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-methoxypyridine-2-amine with 3-methylthiophene-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow chemistry. This technique allows for the continuous production of the compound with better control over reaction conditions and yields. The use of automated systems and reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxypyridin-2-yl)-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxypyridin-2-yl)-3-methylthiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. It has shown promising activity against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of drugs targeting specific enzymes and receptors .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of N-(4-methoxypyridin-2-yl)-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxypyridin-2-yl)-3-methylthiophene-2-carboxamide is unique due to the presence of both methoxypyridine and methylthiophene rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-methoxypyridin-2-yl)-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-4-6-17-11(8)12(15)14-10-7-9(16-2)3-5-13-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRJCHMKIJVZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=NC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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